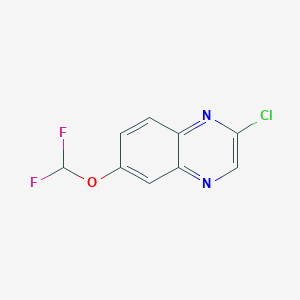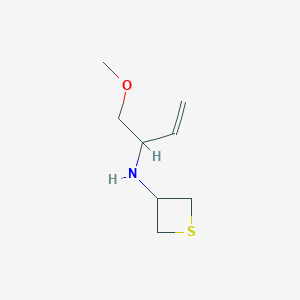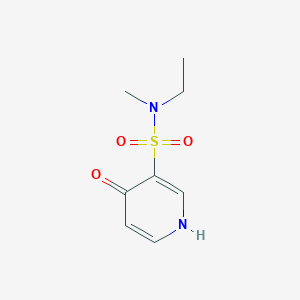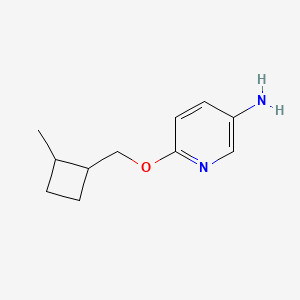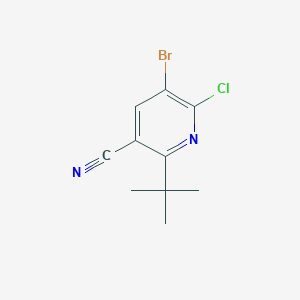
5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile is a chemical compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the bromination and chlorination of 2-(tert-butyl)nicotinonitrile. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of halogen atoms at the desired positions on the nicotinonitrile ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloronicotinonitrile
- 2-(tert-butyl)-6-chloronicotinonitrile
- 5-Bromo-2-(tert-butyl)nicotinonitrile
Uniqueness
5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile is unique due to the specific combination of bromine, chlorine, and tert-butyl groups attached to the nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10BrClN2 |
|---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
5-bromo-2-tert-butyl-6-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrClN2/c1-10(2,3)8-6(5-13)4-7(11)9(12)14-8/h4H,1-3H3 |
InChI Key |
SKLISNZMGYNYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1C#N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


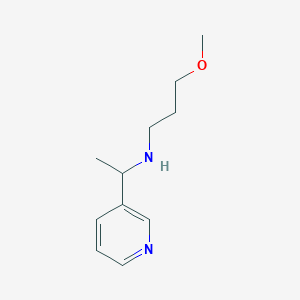
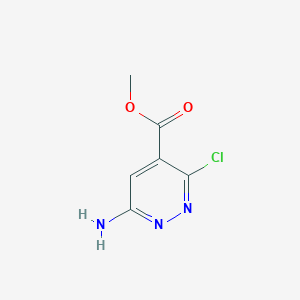
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
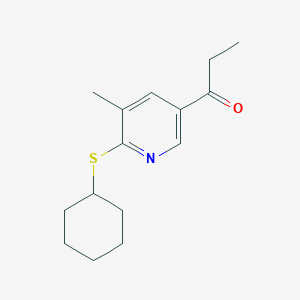
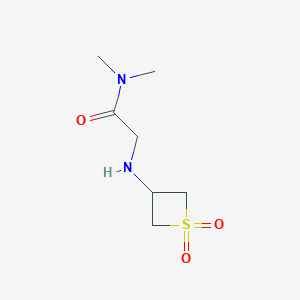
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
